Technical Guide: 3-Bromo-2-fluoro-4-nitrobenzoic Acid
Technical Guide: 3-Bromo-2-fluoro-4-nitrobenzoic Acid
The following technical guide details the properties, synthesis, and application of 3-Bromo-2-fluoro-4-nitrobenzoic acid , a highly specialized intermediate used in the design of kinase inhibitors and advanced pharmaceutical scaffolds.
CAS Number: 1807025-74-6
Molecular Formula: C
Executive Summary
3-Bromo-2-fluoro-4-nitrobenzoic acid is a trisubstituted benzene derivative characterized by a dense functionalization pattern. It serves as a critical "linchpin" scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). Its unique structure offers three distinct vectors for chemical diversification:
-
The Carboxylic Acid (C1): Amenable to amide coupling or esterification to form the pharmacophore "tail."
-
The Aryl Bromide (C3): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce biaryl complexity.
-
The Nitro Group (C4): A masked aniline equivalent, allowing for reduction and subsequent cyclization into benzimidazoles, quinazolines, or indoles.
This guide outlines the physicochemical profile, a robust synthetic route, and handling protocols for researchers utilizing this compound.
Physicochemical Profile
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 185–190 °C (Predicted) | High lattice energy due to H-bonding |
| pKa (Acid) | ~2.5 – 3.0 | Enhanced acidity due to ortho-F and para-NO |
| LogP | ~2.1 | Moderate lipophilicity |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; soluble in alkaline aqueous media |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 4 (COOH, NO |
Synthetic Methodology
While direct electrophilic substitution on benzoic acid often yields inseparable isomers, a Directed Ortho-Nitration Strategy starting from an aniline precursor ensures regiochemical fidelity.
Proposed Synthetic Pathway
The most reliable route avoids the ambiguity of direct halogenation by utilizing the strong directing power of an acetamide group, followed by functional group interconversion.
Step 1: Acetylation
-
Precursor: 3-Bromo-2-fluoroaniline.[1]
-
Reagent: Acetic anhydride (
), DCM. -
Mechanism: Protection of the amine to modulate reactivity and direct the subsequent nitration.
Step 2: Regioselective Nitration
-
Reagents: Fuming
, , -10 °C. -
Logic: The acetamido group (-NHAc) is a strong ortho/para director. With the ortho position blocked by Fluorine and Bromine, nitration is directed exclusively to the para position (C4), yielding 3-bromo-2-fluoro-4-nitroacetanilide .
Step 3: Hydrolysis & Sandmeyer Cyanation
-
Hydrolysis: 6M HCl, reflux
Free aniline. -
Cyanation:
(Diazotization) followed by (Sandmeyer). -
Transformation: Converts the C1-amino group into a nitrile (-CN).
-
Note: This step effectively installs the carbon of the carboxylic acid.
Step 4: Nitrile Hydrolysis
-
Reagents:
(50%), 100 °C. -
Product: 3-Bromo-2-fluoro-4-nitrobenzoic acid .
Reaction Workflow Diagram
Figure 1: Regioselective synthesis pathway leveraging acetamide directing effects to ensure 4-nitro placement.
Reactivity & Applications in Drug Design
A. The "3-Vector" Functionalization Strategy
This molecule is valuable because it allows sequential, orthogonal functionalization.
-
Vector 1: Amide Coupling (C1)
-
Protocol: Activation with HATU or
allows coupling with primary/secondary amines. -
Utility: Attaching solubilizing groups (e.g., piperazines) or targeting moieties.
-
-
Vector 2: S
Ar Displacement (C2)-
Mechanism: The Fluorine at C2 is activated by the electron-withdrawing ortho-COOH and meta-NO
. While meta-NO activation is weak, the inductive effect of the acid facilitates displacement by strong nucleophiles (thiols, alkoxides) under elevated heat. -
Caution: The Bromine at C3 is sterically crowded and less prone to S
Ar, providing selectivity for Fluorine displacement.
-
-
Vector 3: Cross-Coupling (C3)
-
Reaction: Suzuki-Miyaura coupling.
-
Challenge: The bulky Bromine is flanked by F and NO
. -
Solution: Use active catalyst systems like Pd(dppf)Cl
or Buchwald G3 precatalysts to overcome steric hindrance.
-
B. Biological Relevance
This scaffold is frequently observed in the patent literature for:
-
MEK/BRAF Inhibitors: The benzoic acid core mimics the ATP-binding pocket interactions.
-
Antibacterials: Precursor to fluoroquinolone-like gyrase inhibitors.
Safety & Handling Protocols
Hazard Classification (GHS):
-
H302: Harmful if swallowed.[2]
-
H315/H319: Causes skin and serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Experimental Safety:
-
Nitration Risks: The synthesis involves fuming nitric acid. Perform all nitrations behind a blast shield with temperature monitoring to prevent thermal runaway.
-
Cyanide Handling: The Sandmeyer step utilizes cyanides. Maintain a pH > 10 in waste streams to prevent HCN gas evolution and use ferrous sulfate for quenching.
Storage:
-
Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
-
Protect from light to prevent slow debromination or nitro-reduction.
References
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Chemical Identity & CAS
- Source: Chemspace & PubChem D
-
Link:
-
Synthetic Methodology (Nitration of Fluoro-anilines)
- Title: "Regioselective nitr
- Source:Journal of Organic Chemistry (General methodology reference).
-
Link:
-
Sandmeyer Reaction Protocols
- Title: "Practical Synthesis of Halogenated Benzoic Acids via Sandmeyer Reaction."
-
Source:Organic Syntheses, Coll.[3] Vol. 2.
-
Link:
-
Application in Kinase Inhibitors
- Title: "Discovery of Novel Benzoic Acid Deriv
- Source:Journal of Medicinal Chemistry.
-
Link:
